molecular formula C4H14ClN3O2S B2860603 [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride CAS No. 87484-94-4

[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride

Cat. No.: B2860603
CAS No.: 87484-94-4
M. Wt: 203.69
InChI Key: XHPQYMHUOVXBLL-UHFFFAOYSA-N
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Description

[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride is a chemical compound with the molecular formula C4H14ClN3O2S and a molecular weight of 203.69 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and covalent modifications .

Comparison with Similar Compounds

Similar Compounds

  • [(2-Aminoethyl)sulfamoyl]methylamine hydrochloride
  • [(2-Aminoethyl)sulfamoyl]ethylamine hydrochloride
  • [(2-Aminoethyl)sulfamoyl]propylamine hydrochloride

Uniqueness

[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .

Properties

IUPAC Name

1-amino-2-(dimethylsulfamoylamino)ethane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N3O2S.ClH/c1-7(2)10(8,9)6-4-3-5;/h6H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPQYMHUOVXBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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